(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-15(23-27(25,26)13-12-17-6-4-3-5-7-17)20-14-22-24(16(20)2)19-10-8-18(21)9-11-19/h3-15,23H,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCLNIUDEVYVMF-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(C)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(C)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the sulfonamide moiety. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Coupling Reactions: The phenylethenesulfonamide moiety can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions, leading to the formation of more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Due to its structural features, it could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with pyrazole-sulfonamide derivatives reported in recent literature. Key analogues include:
Key Differences and Implications
Fluorine’s electron-withdrawing nature may also influence binding to hydrophobic pockets in biological targets. The (E)-phenylethenesulfonamide side chain introduces rigidity and planar geometry, which may affect steric interactions compared to flexible alkyl-sulfonamide chains in other derivatives.
Bioavailability and Pharmacokinetics: In silico studies of similar compounds (e.g., compound 15–20 in ) reveal that substituents like nitro or methoxy groups reduce oral bioavailability due to increased polarity.
The fluorine atom in the target compound could modulate selectivity or potency compared to non-fluorinated analogues.
Contradictions and Limitations
- The target compound’s biological relevance remains speculative without experimental validation.
- PubChem () provides foundational structural data but lacks pharmacological or comparative analysis due to accessibility constraints.
Biological Activity
The compound (E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure is characterized by a pyrazole core, which is known for its diverse biological properties.
Chemical Structure and Properties
This compound can be represented with the following molecular formula: . The presence of the 4-fluorophenyl and 5-methylpyrazol groups contributes to its unique chemical behavior, potentially enhancing its interaction with biological targets such as enzymes and receptors.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The structural features may enhance its ability to target specific proteins involved in tumor growth and survival.
- Anti-inflammatory Effects : Pyrazole derivatives have been documented to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : Molecular docking studies have indicated that similar compounds show excellent antioxidant capabilities, suggesting potential protective effects against oxidative stress-related damage.
Antitumor Activity
A study conducted on several pyrazole derivatives showed significant cytotoxicity against human cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases that are critical for cancer cell proliferation. For instance, the compound was found to inhibit the activity of certain protein kinases involved in signaling pathways that promote tumor growth.
Anti-inflammatory and Antioxidant Properties
Molecular docking simulations have demonstrated that this compound can interact with various inflammatory mediators. The binding affinity to these targets suggests potential therapeutic applications in managing conditions like arthritis or other inflammatory disorders. Additionally, the antioxidant activity was supported by assays showing reduced reactive oxygen species (ROS) levels in treated cells.
Case Studies
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. The presence of the sulfonamide group enhances solubility and bioavailability, potentially increasing its efficacy in biological systems.
Q & A
Basic: What are the optimal synthetic routes for (E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. Key steps include:
- Pyrazole Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or fluorinated acetophenones under acidic conditions (e.g., acetic acid) to introduce the 4-fluorophenyl and methyl groups .
- Sulfonamide Coupling: Reaction of the pyrazole-ethyl intermediate with (E)-2-phenylethenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
- Optimization Tips: Control temperature (0–5°C during sulfonation), use inert atmospheres (N₂/Ar) to prevent oxidation, and employ HPLC monitoring to track intermediate purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves final yield (>75%) .
Advanced: How do the stereochemical and electronic properties of the (E)-ethenesulfonamide moiety influence target binding and biological activity?
Methodological Answer:
The (E)-configuration creates a planar, rigid structure that enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2 or carbonic anhydrase). Computational approaches include:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electrostatic potential maps for hydrogen-bonding interactions .
- Molecular Docking: Use software like AutoDock Vina to simulate binding modes with targets. Compare (E) vs. (Z) isomers to validate geometry-dependent activity .
Experimental validation via X-ray crystallography of protein-ligand complexes can confirm computational predictions .
Basic: What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify pyrazole protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 10.2–11.0 ppm), and ethene protons (δ 6.5–7.0 ppm, J = 12–15 Hz for trans coupling) .
- ¹³C NMR: Confirm sulfonyl group (δ 125–135 ppm) and fluorophenyl carbons (δ 115–165 ppm with splitting from ¹⁹F coupling) .
- IR Spectroscopy: Detect sulfonamide S=O stretches (1320–1160 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error to confirm empirical formula.
Advanced: How can researchers resolve contradictions in biological activity data across different in vitro assays?
Methodological Answer:
- Orthogonal Assays: Test the compound in complementary assays (e.g., enzymatic inhibition vs. cell viability) to rule out assay-specific artifacts .
- Purity Analysis: Use HPLC-MS to confirm >95% purity; impurities (e.g., unreacted intermediates) may skew activity .
- Dose-Response Curves: Perform IC₅₀/EC₅₀ studies across a wide concentration range (nM–μM) to identify non-linear effects .
- Target Engagement Studies: Use biophysical methods (SPR, ITC) to directly measure binding affinity and kinetics .
Basic: What purification methods are recommended post-synthesis to isolate high-purity (E)-isomer?
Methodological Answer:
- Recrystallization: Use solvent pairs like ethanol/water or dichloromethane/hexane to remove polar byproducts. Monitor crystal formation under slow cooling .
- Flash Chromatography: Employ silica gel columns with gradient elution (e.g., 20% → 50% ethyl acetate in hexane) to separate (E)- and (Z)-isomers .
- Preparative HPLC: Use C18 columns (acetonitrile/water + 0.1% TFA) for final polishing if stereochemical purity is <98% .
Advanced: What strategies elucidate the role of the 4-fluorophenyl group in structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with substituents (e.g., Cl, OCH₃, H) at the 4-position of the phenyl ring. Compare activities in enzymatic assays .
- Fluorine Scan: Replace fluorine with deuterium or trifluoromethyl groups to study electronic effects on binding (e.g., ¹⁹F NMR to probe protein interactions) .
- Crystallography: Co-crystallize analogs with target enzymes (e.g., COX-2) to visualize fluorine’s role in hydrophobic pocket interactions .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation via HPLC at 0, 1, 3, and 6 months .
- pH Stability: Incubate in buffers (pH 1–10) for 24h. Sulfonamides are prone to hydrolysis in acidic conditions (pH <3); use lyophilization for long-term storage .
Advanced: How can metabolic stability and cytochrome P450 interactions be evaluated preclinically?
Methodological Answer:
- Microsomal Incubations: Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS to calculate half-life (t₁/₂) .
- CYP Inhibition Assays: Test against CYP3A4, CYP2D6 isoforms using fluorescent probes (e.g., Vivid® substrates). IC₅₀ values <10 μM indicate high risk of drug-drug interactions .
- Metabolite ID: Use high-resolution MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
